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Compound of Interest

Compound Name: 1,2-Di(pyridin-3-yl)disulfane

Cat. No.: B1203415 Get Quote

Despite a comprehensive search of available scientific literature and chemical databases,

experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1,2-Di(pyridin-3-
yl)disulfane (CAS No. 24367-50-8) is not publicly available at this time. This guide will

therefore provide general information, predicted data, and standardized experimental protocols

relevant to the characterization of this compound, intended to serve as a reference for

researchers and scientists in the field of drug development and chemical analysis.

Compound Information
1,2-Di(pyridin-3-yl)disulfane is a disulfide compound containing two pyridine rings linked by a

disulfide bond at the 3-position. Its chemical structure and basic properties are summarized

below.

Property Value

CAS Number 24367-50-8

Molecular Formula C₁₀H₈N₂S₂

Molecular Weight 220.31 g/mol

Canonical SMILES C1=CC(=CN=C1)SSC2=CN=CC=C2

InChI Key FZMZJFLHLSJTCK-UHFFFAOYSA-N
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Predicted Spectroscopic Data
In the absence of experimental data, computational methods can provide predicted

spectroscopic information. These predictions are based on the compound's structure and can

offer valuable insights for preliminary characterization.

Note: The following data are predicted and have not been experimentally verified.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (ppm) Multiplicity Assignment

~8.65 d H-2, H-2'

~8.55 dd H-6, H-6'

~7.80 ddd H-4, H-4'

~7.30 ddd H-5, H-5'

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment

~150.0 C-2, C-2'

~148.5 C-6, C-6'

~138.0 C-3, C-3'

~134.0 C-4, C-4'

~123.5 C-5, C-5'

Predicted Mass Spectrometry Data
m/z Interpretation

220.01 [M]⁺ (Molecular Ion)

111.02 [M/2 + H]⁺ (Pyridinethiol)

78.03 [C₅H₄N]⁺ (Pyridyl fragment)
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Standard Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic

compounds like 1,2-Di(pyridin-3-yl)disulfane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5

seconds) and a larger number of scans (e.g., 1024 or more) are generally required to

achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

present in the molecule, such as C-H stretching of the aromatic ring, C=N and C=C

stretching of the pyridine ring, and the S-S disulfide bond.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are

common techniques.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like 1,2-Di(pyridin-3-yl)disulfane.
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Spectroscopic Analysis Workflow for 1,2-Di(pyridin-3-yl)disulfane

Sample Preparation

Spectroscopic Data Acquisition

Data Analysis & Interpretation

Structural Elucidation

Synthesis & Purification

Purity Assessment (e.g., HPLC)

NMR (1H, 13C) IR MS

NMR Spectral Analysis IR Spectral Analysis MS Spectral Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

This guide provides a framework for the spectroscopic investigation of 1,2-Di(pyridin-3-
yl)disulfane. Researchers who synthesize this compound are encouraged to publish their

experimental data to contribute to the collective scientific knowledge.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Di(pyridin-3-yl)disulfane:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203415#spectroscopic-data-nmr-ir-ms-of-1-2-di-
pyridin-3-yl-disulfane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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